6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde
Description
6-[6-(5-Formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde is a polycyclic pyridine derivative featuring three pyridine rings interconnected at the 2- and 6-positions. Each pyridine unit is substituted with a formyl (-CHO) group at the 3- and 5-positions, respectively, conferring unique electronic and steric properties. The compound’s extended π-conjugation and electron-withdrawing formyl groups make it a candidate for applications in coordination chemistry, catalysis, and materials science, particularly in metal-organic frameworks (MOFs) or as a ligand precursor.
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C17H11N3O2/c21-10-12-4-6-14(18-8-12)16-2-1-3-17(20-16)15-7-5-13(11-22)9-19-15/h1-11H |
InChI Key |
JMAOENVZXJUXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=C2)C=O)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the use of 6,6’-dibromo-2,2’-bipyridine as a starting material. This compound is first treated with n-butyllithium (n-BuLi) at low temperatures to form a lithium intermediate, which is then quenched with dimethylformamide (DMF) to introduce the formyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain low temperatures and precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Compounds:
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate
- Substituents: Chloro (-Cl), pivalamido (-NHCOC(CH₃)₃), and methyl acrylate (-COOCH₃) groups.
- Steric bulk from the pivalamido group reduces reactivity at the pyridine nitrogen.
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate Substituents: Cyano (-CN), fluoro (-F), and methyl acrylate (-COOCH₃) groups. Electron-withdrawing -CN and -F enhance electrophilicity at the pyridine ring.
Target Compound : this compound
- Substituents: Dual formyl (-CHO) groups on adjacent pyridine rings.
- Enhanced π-conjugation and Lewis acidity due to electron-deficient formyl groups.
Functional and Reactivity Differences
Research Implications
- Synthetic Utility : The target compound’s formyl groups enable Schiff base formation or redox-active metal coordination, unlike the ester-dominated reactivity in analogs .
- Material Applications: Its planar structure contrasts with the non-planar, sterically hindered analogs, making it more suitable for crystalline frameworks.
- Challenges : Solubility issues may necessitate derivatization (e.g., acetal protection) compared to the more soluble ester-containing analogs.
Biological Activity
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the class of pyridine derivatives, characterized by multiple pyridine rings and aldehyde functional groups. Its structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study focusing on pyridine derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and B16F10 (melanoma) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through redox-active mechanisms that interact with cellular thiols .
Table 1: Cytotoxic Activity of Pyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | B16F10 | 15.0 | Redox activity |
| This compound | MCF-7 | TBD | TBD |
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential in inhibiting specific enzymes involved in cancer progression. For instance, it may inhibit thioredoxin reductase (TrxR) and glutathione reductase (GR), both of which are crucial for maintaining redox balance in cancer cells. Inhibition of these enzymes can lead to increased oxidative stress and subsequent cell death in tumor cells .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Effect on Cancer Cells |
|---|---|---|
| Thioredoxin Reductase | TBD | Induces oxidative stress |
| Glutathione Reductase | TBD | Promotes apoptosis |
Case Studies
Several case studies have highlighted the biological efficacy of similar pyridine compounds:
- Case Study on MCF-7 Cells : A study investigated the effect of a related pyridine compound on MCF-7 breast cancer cells, revealing an IC50 value of 12.5 µM, suggesting potent cytotoxicity linked to apoptosis induction.
- In Vivo Studies : Animal models treated with pyridine derivatives showed reduced tumor growth rates compared to control groups, indicating potential therapeutic applications in oncology.
Q & A
Q. What are the common synthetic routes for preparing 6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde, and what challenges arise during multi-step pyridine coupling?
Methodological Answer: Synthesis typically involves sequential Suzuki-Miyaura or Negishi cross-coupling reactions to link pyridine rings, followed by regioselective formylation. Key challenges include:
- Regioselectivity : Ensuring formylation occurs at the 5-position of the terminal pyridine ring (avoiding undesired positions) .
- Protection/Deprotection : Temporary protection of aldehyde groups (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent side reactions during coupling steps .
- Catalytic Systems : Optimizing Pd catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance coupling efficiency for electron-deficient pyridine substrates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Characteristic aldehyde proton signals at δ ~9.8–10.2 ppm. Pyridine ring protons appear as a complex multiplet between δ 7.5–9.0 ppm.
- ¹³C NMR : Aldehyde carbons at δ ~190–195 ppm; pyridine carbons between δ 120–160 ppm .
- X-Ray Crystallography : Resolves ambiguities in regiochemistry and confirms the planarity of the tricyclic pyridine core. Challenges include crystal growth due to the compound’s low solubility .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectroscopic data for pyridine-linked aldehydes, particularly in distinguishing regioisomers?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 2-chloro-3-pyridinecarboxaldehyde ) to identify diagnostic shifts.
- DFT Calculations : Predict ¹H/¹³C chemical shifts using density functional theory (DFT) to resolve ambiguities between experimental and theoretical data .
- Orthogonal Techniques : Combine mass spectrometry (HRMS) with IR spectroscopy to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), given its aldehyde functionality?
Methodological Answer:
- Post-Synthetic Modification (PSM) : Use aldehyde groups for Schiff-base reactions with amines to form imine-linked COFs. Example: React with 1,4-diaminobenzene under solvothermal conditions .
- Coordination Chemistry : Employ pyridine nitrogen atoms as ligands for metal nodes (e.g., Zn²⁺ or Cu²⁺) in MOFs. Aldehyde groups remain inert or are functionalized post-assembly .
Q. How can researchers resolve contradictions in bioactivity data when testing this compound as a kinase inhibitor?
Methodological Answer:
- Assay Optimization :
- Structural Biology : Co-crystallize the compound with target kinases to validate binding modes and identify critical interactions (e.g., hydrogen bonding with aldehyde groups) .
Experimental Design and Data Analysis
Q. What computational tools are recommended for predicting the reactivity of the aldehyde groups in this compound under varying pH conditions?
Methodological Answer:
Q. How should researchers design stability studies to evaluate degradation pathways of this compound in solution?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
